![molecular formula C16H17N3OS B4423090 4-methyl-3-[(4-methylbenzyl)thio]-5-(2-methyl-3-furyl)-4H-1,2,4-triazole](/img/structure/B4423090.png)
4-methyl-3-[(4-methylbenzyl)thio]-5-(2-methyl-3-furyl)-4H-1,2,4-triazole
Overview
Description
Triazole derivatives are an important class of heterocyclic compounds, showing a wide range of biological and chemical activities. Their structural diversity allows for a multitude of applications in pharmaceuticals, agriculture, and material science.
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of azides with alkynes, a process known as the Huisgen cycloaddition. This reaction can be catalyzed by copper(I) (Cu(I)) to produce 1,4-disubstituted 1,2,3-triazoles, showcasing the versatility and efficiency of synthesizing triazole compounds through click chemistry approaches (Kaushik et al., 2017).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by X-ray crystallography, revealing details such as bond lengths, angles, and conformations. The crystal structure of a triazole compound, for example, showed triazole and benzene rings with specific dihedral angles, highlighting the planar nature of these molecules and their potential for intermolecular interactions (Manjula et al., 2015).
Chemical Reactions and Properties
Triazole derivatives can undergo various chemical reactions, including N-alkylation, O-alkylation, and sulfonation. These reactions modify the chemical properties of the triazole core, enabling the synthesis of compounds with targeted biological or chemical activity. The antimicrobial activity of triazole derivatives, for example, can be enhanced by structural modifications (Kaneria et al., 2016).
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Triazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
Future Directions
properties
IUPAC Name |
4-methyl-3-(2-methylfuran-3-yl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-11-4-6-13(7-5-11)10-21-16-18-17-15(19(16)3)14-8-9-20-12(14)2/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHLUSNEPNXUPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C)C3=C(OC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclohexyl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4423010.png)
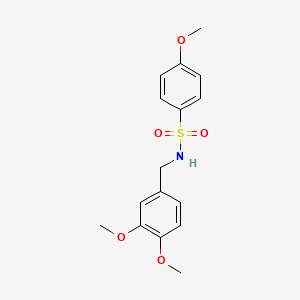
![N-(5-chloro-2-pyridinyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423027.png)
![N-[1-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4423053.png)
![7-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4423056.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4423069.png)

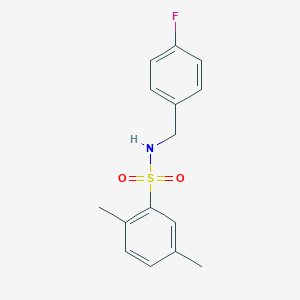
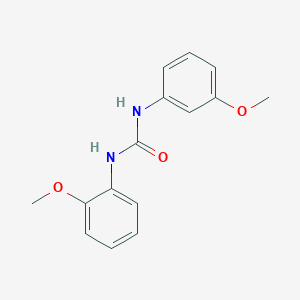
![1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4423100.png)
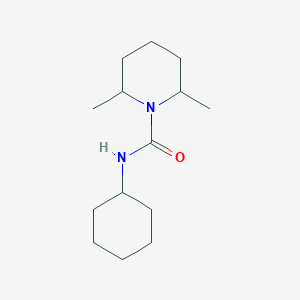
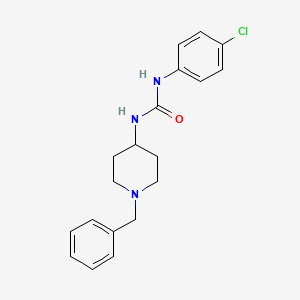
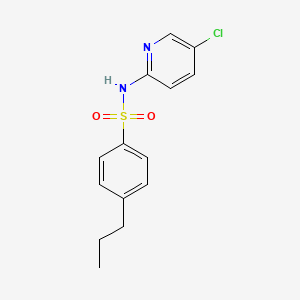
![2-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4423130.png)